APC-300
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APC300; APC-300; APC 300 |
Origin of Product |
United States |
Activated Carbon Derived from Argan Press Cake Apc 300 Series : Synthesis, Characterization, and Adsorption Mechanisms
Methodologies for Material Synthesis
The production of APC-300 series activated carbon follows a structured synthesis pathway, beginning with the meticulous preparation of the precursor material, followed by controlled carbonization and subsequent activation procedures.
The foundational step in synthesizing activated carbon from Argan Press Cake involves thorough preparation of the raw APC to optimize its properties for subsequent thermal and chemical treatments.
Argan press cake (APC), derived from the argan oil extraction process, serves as the primary carbon precursor ua.esresearchgate.net. To prepare it for carbonization, APC typically undergoes several pre-treatment steps. Initially, the APC is treated with n-hexane using a Soxhlet extractor to effectively eliminate any residual oil content ua.esresearchgate.net. This step is crucial to prevent the presence of impurities that could hinder the carbonization and activation processes. Following the oil extraction, the treated APC sample is subjected to multiple washes with distilled water to remove any remaining dirt and impurities ua.esresearchgate.net. After washing, the purified APC is dried in an oven at 110 °C for a period of 24 hours to ensure complete moisture removal ua.esresearchgate.net. An alternative pre-treatment protocol, particularly when considering the reduction of anti-nutritional factors like saponins, involves boiling treatments with either hot distilled water or a 1% citric acid solution at 90 °C for 10 minutes using a reflux system mdpi.com. After this treatment, the solutions are separated by vacuum filtration, and the APC is rinsed with distilled water before being dried in a hot air oven at 40 °C mdpi.com.
Carbonization is the initial thermal decomposition step that transforms the pre-treated APC into a carbon-rich char, known as biochar. This process is critical for laying the groundwork for the development of a porous structure.
The carbonization of Argan Press Cake to produce the biochar for the this compound series is performed through temperature-controlled pyrolysis at 300 °C ulisboa.ptresearchgate.netmdpi.comajol.inforesearchgate.netdntb.gov.ua. Pyrolysis is a thermochemical process that involves heating organic feedstock, such as biomass, in an oxygen-limited or inert atmosphere rsc.orgtandfonline.comau.dk. This thermal degradation at 300 °C leads to the removal of volatile matter and non-carbon species like nitrogen, oxygen, and hydrogen, thereby increasing the fixed carbon content in the resulting biochar tandfonline.com. Slow pyrolysis, characterized by temperatures typically ranging between 300–600 °C and low heating rates, is particularly effective in maximizing biochar yield rsc.org. The biochar obtained from this carbonization step generally exhibits a relatively low surface area, often less than 300 m²/g, due to the presence of tarry substances that can block pores tandfonline.com.
Maintaining an inert atmosphere during the carbonization process is paramount to ensuring the quality and desired characteristics of the biochar. This is achieved by conducting the pyrolysis under a continuous flow of an inert gas, such as nitrogen (N₂) mdpi.comtandfonline.com. For instance, a nitrogen flow rate of 300 mL/min has been reported for carbonization mdpi.com. The oxygen-free environment created by the inert gas prevents oxidation and undesirable side reactions that could compromise the structural integrity and properties of the carbon material rsc.org. This controlled atmosphere is essential for the thermal breakdown of organic substances, leading to the formation of a carbon-rich material with specific textural properties rsc.org.
The carbonized material is typically subjected to chemical activation using potassium hydroxide (B78521) (KOH) as the activating agent ua.esresearchgate.netulisboa.ptresearchgate.netmdpi.comajol.infochalmers.seresearchgate.net. A common and effective impregnation ratio of KOH to biochar is 1:1 ua.esulisboa.ptresearchgate.netmdpi.comchalmers.seresearchgate.net. The activation process involves mixing the carbonized material with KOH pellets, followed by a second heating step at higher temperatures, typically ranging from 700 to 850 °C ua.esulisboa.ptresearchgate.netmdpi.comchalmers.seresearchgate.net. For this compound, a subsequent activation temperature of 800 °C is frequently employed, resulting in a material denoted as this compound-800 ulisboa.ptresearchgate.netmdpi.comajol.inforesearchgate.netdntb.gov.ua. This elevated temperature, in the presence of KOH, facilitates the substantial release of gases from the biochar surface, leading to the development of a highly visible and heterogeneous pore structure ua.es. After the activation, the resulting activated carbon is thoroughly washed with distilled water until a neutral pH is achieved to remove any residual activating agent ua.es. Finally, the activated carbon samples are dried, often at 110 °C for 12 hours, and stored in sealed containers for further analysis and application ua.es.
Characterization and Adsorption Mechanisms
Activated carbons derived from Argan Press Cake, such as this compound-800, are characterized by a range of techniques to understand their structural, textural, and chemical properties, which directly influence their adsorption capabilities. Techniques like Brunauer–Emmett–Teller (BET) analysis, X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), elemental analysis, and Raman spectroscopy are commonly employed ua.esresearchgate.netulisboa.ptresearchgate.netmdpi.comchalmers.seresearchgate.net.
This compound-800 has demonstrated a high surface area, with BET analysis revealing values up to 1937 m²/g ulisboa.ptresearchgate.netmdpi.com. This extensive surface area provides numerous sites for adsorption. The material also exhibits a significant micropore volume, measured at approximately 0.97 cm³/g, with micropores typically less than 2 nm in size mdpi.com. This substantial micropore volume suggests a considerable capacity for the adsorption of small molecules due to the extensive surface area and narrow pore size distribution mdpi.com. The total pore volume of this compound-800 is reported at 1.09 cm³/g, indicating an extensive pore network encompassing both micropores and larger mesopores or macropores, which implies potential for efficient adsorption of diverse substances researchgate.net. XRD analysis typically reveals the amorphous nature of these activated carbons, while FTIR provides insights into surface functional groups, confirming the presence of oxygen-containing functionalities that are essential for adsorption chalmers.seresearchgate.net.
The adsorption mechanisms on this compound series materials have been investigated for various pollutants, including paracetamol and carbon dioxide. For paracetamol adsorption, this compound-800 has shown a maximum adsorption capacity of 344.82 mg/g, as determined by the Langmuir model ulisboa.ptresearchgate.netmdpi.com. The adsorption kinetics for paracetamol on this compound-800 conform to the pseudo-second-order kinetic model, indicating a favorable adsorption rate ulisboa.ptresearchgate.netmdpi.com. Thermodynamic studies suggest that the adsorption process on this compound-800 is primarily governed by physisorption ulisboa.ptmdpi.com.
For CO₂ adsorption, activated carbons derived from argan paste cake, including those carbonized at 500 °C and activated at higher temperatures (e.g., APC-500-700), have shown excellent adsorption properties ua.esresearchgate.net. Notably, an activated carbon sample prepared at 700 °C (APC-500-700) demonstrated a CO₂ adsorption capacity of up to 4.89 mmol/g at 0 °C and 2.98 mmol/g at 25 °C ua.esresearchgate.net. This compound-800 KOH specifically exhibited a promising surface area of 1756 m²/g, a total micropore volume of 0.76 cm³/g, and a narrow micropore volume of 0.30 cm³/g, with an optimal CO₂ adsorption capacity of 4.58 mmol/g at 0 °C and 2.63 mmol/g at 25 °C up to 1 bar pressure chalmers.seresearchgate.net. The presence of oxygen-containing functionalities on the surface of activated carbons is confirmed by FTIR, which is essential for CO₂ adsorption chalmers.seresearchgate.net. The significant impact of microporous structure on CO₂ adsorption performance has been underscored chalmers.seresearchgate.net.
Table 1: Textural Properties and Adsorption Capacities of Activated Carbon from Argan Press Cake (this compound-800)
| Property | Value (this compound-800) | Unit | Source |
| BET Surface Area | 1937 | m²/g | ulisboa.ptresearchgate.netmdpi.com |
| Micropore Volume | 0.97 | cm³/g | mdpi.com |
| Total Pore Volume | 1.09 | cm³/g | researchgate.net |
| Max. Paracetamol Adsorption Capacity (Langmuir) | 344.82 | mg/g | ulisboa.ptresearchgate.netmdpi.com |
| CO₂ Adsorption Capacity (0 °C, 1 bar) | 4.58 | mmol/g | chalmers.seresearchgate.net |
| CO₂ Adsorption Capacity (25 °C, 1 bar) | 2.63 | mmol/g | chalmers.seresearchgate.net |
Table 2: Key Parameters in this compound Synthesis
| Parameter | Value | Source |
| APC Pre-treatment Drying Temperature | 110 °C for 24 hours | ua.esresearchgate.net |
| Carbonization Temperature | 300 °C | ulisboa.ptresearchgate.netmdpi.comajol.inforesearchgate.netdntb.gov.ua |
| Inert Atmosphere Gas | Nitrogen (N₂) | mdpi.comtandfonline.com |
| Nitrogen Flow Rate (Carbonization) | 300 mL/min | mdpi.com |
| Activating Agent | Potassium Hydroxide (KOH) | ua.esresearchgate.netulisboa.ptresearchgate.netmdpi.comajol.infochalmers.seresearchgate.net |
| KOH:Biochar Ratio | 1:1 | ua.esulisboa.ptresearchgate.netmdpi.comchalmers.seresearchgate.net |
| Activation Temperature | 700-850 °C (commonly 800 °C for this compound-800) | ua.esulisboa.ptresearchgate.netmdpi.comajol.infochalmers.seresearchgate.net |
| Post-Activation Drying Temperature | 110 °C for 12 hours | ua.es |
Activation Procedures
Chemical Activation with Potassium Hydroxide (KOH)
Chemical activation is a widely employed method for producing activated carbons with enhanced porous structures and surface properties. For activated carbons derived from argan press cake, potassium hydroxide (KOH) is a frequently utilized activating agent. ua.esresearchgate.netmdpi.comajol.info The synthesis typically involves a two-step process: initial carbonization of the raw argan press cake, followed by activation with KOH. ua.esresearchgate.netmdpi.com This chemical activation process facilitates the development of a discernible pore architecture, characterized by a heterogeneous distribution. ua.es KOH acts by dehydrating the precursor material and promoting the formation of a porous carbon matrix, often through reactions that involve the intercalation of potassium into the carbon network. scispace.commdpi.com Compared to physical activation, chemical activation with agents like KOH generally leads to higher carbon yields and a richer development of micro- and mesopores, along with superior specific surface areas and adsorption capacities. scispace.com
Optimization of KOH:APC Weight Ratio
The ratio of potassium hydroxide (KOH) to argan press cake (APC) or biochar significantly influences the resulting porosity and surface area of the activated carbon. Studies have explored various KOH:APC (or KOH:biochar) weight ratios to optimize the textural properties. A common ratio reported is 1:1, meaning one part KOH to one part biochar. ua.esresearchgate.netmdpi.com For instance, activated carbons synthesized through a two-step chemical activation process often employ a KOH:biochar ratio of 1:1. ua.es This ratio has been shown to significantly influence the development of porosity and, consequently, the resulting surface area of the activated carbon. mdpi.com Other studies have investigated different ratios, such as 1:2 and up to 1:4 (biochar/KOH), with higher ratios generally leading to increased pore development and specific surface area due to greater chemical agent penetration into the carbon matrix. ajol.infoscispace.commdpi.com For example, a biochar:KOH ratio of 1:2 activated at 800 °C for 1 hour has been selected for its advanced porosity and higher surface area. mdpi.com
Influence of Activation Temperature on Material Properties
The activation temperature is a critical parameter that profoundly impacts the textural and structural attributes of the activated carbon. For APC-derived activated carbons, activation temperatures typically range from 700 to 850 °C. ua.esresearchgate.net As the activation temperature increases, the carbon (C) content in the samples tends to rise, while the hydrogen (H) and oxygen (O) contents decrease, indicating effective removal of these elements by KOH. ua.es
Table 1: Elemental Composition of Activated Carbons at Different Activation Temperatures (KOH:Biochar Ratio 1:1) ua.es
| Sample (APC-500-T) | Activation Temperature (°C) | Carbon (C) Content (%) |
| APC-500–700 | 700 | 80.1 |
| APC-500–850 | 850 | 85.6 |
Note: As activation temperature increases, hydrogen and oxygen content decrease. ua.es
Higher temperatures facilitate the creation of pores, which are essential for adsorption. rsc.org For instance, activated carbons prepared at temperatures between 700 and 850 °C with a 1:1 KOH weight ratio have yielded BET surface areas ranging from 1200 to 1750 m²/g. researchgate.net While higher temperatures generally enhance porosity and surface area, they can also influence the type of pores formed. For example, samples activated at 700 °C (e.g., APC-500–700) primarily contained micropores, whereas samples activated at 850 °C (e.g., APC-500–850) also showed the presence of mesopores in the 2–4 nm range. ua.es The optimal activation temperature for CO2 adsorption has been reported around 800 °C, with a sample like this compound-800 KOH demonstrating a promising surface area and pore volumes. researchgate.net
Post-Activation Treatment and Purification
Following the activation process, post-activation treatment and purification steps are crucial to remove residual activating agents and impurities, ensuring the activated carbon's purity and optimal performance. After cooling down from the activation temperature, the activated carbon is typically crushed and then neutralized. mdpi.com This neutralization often involves washing the material with an acid solution, such as 1 M hydrochloric acid (HCl), until a neutral pH is achieved. mdpi.comajol.info Subsequently, the samples are thoroughly washed with distilled or deionized water multiple times to eliminate any excess KOH and ash. ua.esmdpi.comajol.infomdpi.com Finally, the purified activated carbon samples are dried, commonly in an oven at temperatures around 90–110 °C for a specified duration (e.g., 12 to 24 hours), and then stored in sealed containers or desiccators to prevent moisture absorption. ua.esmdpi.comajol.info This purification process is vital for the final product's quality and its effectiveness in adsorption applications. mdpi.com
Advanced Textural and Structural Characterization Methodologies
Comprehensive characterization of activated carbons derived from argan press cake is essential to understand their textural and structural properties, which directly influence their adsorption capabilities. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis are employed to analyze the morphology, crystallinity, surface functional groups, and chemical composition. ua.esresearchgate.net
Gas Adsorption Isotherms for Porosity Analysis
Gas adsorption isotherms are fundamental tools for analyzing the porosity and pore size distribution of activated carbons. Nitrogen (N2) adsorption/desorption isotherms are typically measured at a temperature of -196 °C, while carbon dioxide (CO2) adsorption isotherms are often investigated at 0 °C. ua.esmdpi.commdpi.comjst.go.jp These isotherms provide insights into the material's pore structure, including micropores (pores < 2 nm), mesopores (2-50 nm), and macropores (> 50 nm). mdpi.com For APC-derived activated carbons, N2 adsorption-desorption isotherms often exhibit a combination of Type I and Type IV characteristics, indicating a micro-mesoporous structure. mdpi.commdpi.com Type I isotherms are characteristic of microporous materials, while Type IV isotherms are associated with capillary condensation occurring in mesopores, often showing a hysteresis loop. ua.esmdpi.commdpi.com The presence of ultramicropores (pores < 0.7 nm), identified through CO2 adsorption, plays a crucial role in CO2 adsorption capacity. ua.es
Brunauer-Emmett-Teller (BET) Surface Area Determination
The Brunauer-Emmett-Teller (BET) method is widely applied to N2 adsorption data to calculate the specific surface area (SBET) of activated carbons. ua.esresearchgate.netmdpi.commdpi.comacs.org A high BET surface area is indicative of an extensive pore network and a greater number of active sites available for adsorption. mdpi.com For APC-derived activated carbons, particularly the this compound series, high BET surface areas have been reported. For instance, the this compound-800 sample, carbonized at 300 °C and activated at 800 °C with a 1:1 KOH ratio, exhibited a high BET surface area of 1937 m²/g. mdpi.comresearchgate.net Another study reported a BET surface area of 1756 m²/g for this compound-800 KOH, along with a total micropore volume of 0.76 cm³/g and a narrow micropore volume of 0.30 cm³/g. researchgate.net The total pore volume is determined by the quantity of N2 adsorbed at a relative pressure of 0.98, while micropore volumes can be determined using methods like the Dubinin-Radushkevich equation or t-plot method. ua.esmdpi.commdpi.comacs.org
Table 2: Textural Properties of Select this compound Series Activated Carbons researchgate.netmdpi.comresearchgate.net
| Sample Designation | Carbonization Temperature (°C) | Activation Temperature (°C) | KOH:APC Weight Ratio | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) | Narrow Micropore Volume (cm³/g) |
| This compound-800 mdpi.comresearchgate.net | 300 | 800 | 1:1 | 1937 | 1.09 | 0.97 | N/A |
| This compound-800 KOH researchgate.net | N/A | 800 | 1:1 | 1756 | N/A | 0.76 | 0.30 |
Note: N/A indicates data not explicitly provided in the cited snippets for that specific parameter.
The substantial micropore volume observed in these materials suggests a considerable capacity for adsorbing small molecules, attributed to the extensive surface area and narrow pore size distribution. mdpi.com The development of such advanced textural properties underscores the potential of APC-derived activated carbons as efficient adsorbents for various environmental applications. mdpi.com
X-ray Diffraction (XRD) for Crystalline and Amorphous Phases
X-ray Diffraction (XRD) analysis is performed to elucidate the crystallographic structure and phase composition of the activated carbons. Using Cu Kα radiation, XRD patterns of this compound-800 typically reveal two distinct, broad diffraction peaks. ua.esmdpi.comresearchgate.net These peaks are observed at approximately 2θ = 25.56° and 2θ = 43.16°. mdpi.comresearchgate.net
The broad peak around 2θ = 25.56° is attributed to the (002) graphitic plane, characteristic of amorphous carbon structures. ua.esmdpi.comresearchgate.net The weak and broad diffraction peak at about 2θ = 43.16° is assigned to the (100) graphitic plane, which is associated with the axis of the graphite (B72142) structure and indicates the presence of additional graphitic structures. ua.esmdpi.comresearchgate.net The absence of highly sharp peaks in the XRD patterns suggests a lower degree of crystallinity and a more disordered arrangement of carbon atoms within the material, confirming its predominantly amorphous nature. ua.esresearchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is utilized to investigate the surface characteristics and morphology of the activated carbon samples. SEM images provide high-resolution insights into the microstructure and surface features. ua.esresearchgate.netmdpi.comresearchgate.net
Before activation, the carbonized Argan press cake (e.g., APC-500, a similar precursor) typically presents a round and smooth surface. ua.es However, the chemical activation process, particularly with KOH, leads to the development of a visible pore structure with a heterogeneous distribution on the surfaces of the this compound samples. ua.es These images reveal the porous nature essential for adsorption.
Fourier Transform Infrared (FTIR) Spectroscopy for Surface Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the various surface functional groups present on the activated carbon, which play a significant role in adsorption mechanisms. FTIR spectra are typically measured in the range of 400–4000 cm⁻¹. ua.esresearchgate.net
Key observations from FTIR analysis include:
A wide signal between 3359–3259 cm⁻¹, related to the bending and stretching vibrations of O-H bonds, attributed to hydroxyl groups and intercalated water. The intensity of this signal decreases significantly after thermal treatment. mdpi.com
Features around 1630 cm⁻¹, indicative of aromatic C=C and/or conjugated C=O stretching, elucidating the presence of aromatic constituents within the activated carbons. ua.es
Bands at 1559.5 cm⁻¹ and 1552.2 cm⁻¹ can be attributed to C=C in aromatic rings. ajol.info
Bands at 1752.8 cm⁻¹ and 1708.1 cm⁻¹ are attributed to the vibration of the carbonyl group (C=O), present in functional groups such as carboxylic acid, lactone, and quinone. ajol.info
Additional bands at 1064.3 cm⁻¹ and 1048.8 cm⁻¹ are also observed. ajol.info
The presence of oxygen-containing functionalities is crucial for the adsorption performance, particularly for molecules like CO₂. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the activated carbon and to understand its decomposition behavior under varying temperatures. While specific TGA data for this compound-800 is not detailed in the provided snippets, general studies on activated carbon from argan residues indicate significant volatile release starting at approximately 150 °C, with a peak around 450 °C. unifi.it Argan press cake (PAC) shows a total mass loss of about 68% during pyrolysis, suggesting its potential for conversion into biochar at relatively low temperatures. unifi.it This analysis helps confirm the material's integrity and stability under thermal stress, which is important for its regeneration and long-term use in adsorption applications. ua.es
Elemental Analysis for Compositional Determination
Elemental analysis is performed to determine the precise compositional makeup of the activated carbon. This technique typically involves the use of elemental analyzers. ua.es Studies on argan cakes, the precursor for this compound, indicate a high content of carbon (52–61%) and oxygen. unifi.it The predominance of carbon and oxygen aligns with the lignocellulosic nature of the precursor. unifi.it While specific elemental compositions for this compound-800 are not provided in the snippets, such analyses are routinely conducted to understand the impact of synthesis conditions on the final material's composition. ua.es
Adsorption Mechanisms
The this compound series activated carbons exhibit excellent adsorption properties, primarily due to their high surface area, well-developed microporous structure, and favorable surface chemistry. ua.esresearchgate.netresearchgate.net
Activated carbon is an effective adsorbent because its porous structure provides ample sites for adsorbate molecules. The microporous nature of this compound, with a significant volume of ultramicropores, is particularly effective for the adsorption of small gas molecules such as carbon dioxide (CO₂). ua.es
For CO₂ adsorption, this compound-800 has demonstrated notable capacities, reaching up to 4.58 mmol/g at 0 °C and 2.63 mmol/g at 25 °C at 1 bar pressure. researchgate.net Other samples in the APC-500 series (e.g., APC-500-700, APC-500-800, APC-500-850) also exhibited high CO₂ adsorption capacities, indicating the general effectiveness of argan press cake-derived activated carbons. ua.esresearchgate.net
Table 2: CO₂ Adsorption Capacities of APC-Derived Activated Carbons
| Sample | Temperature (°C) | Adsorption Capacity (mmol/g) | Source |
|---|---|---|---|
| This compound-800 | 0 | 4.58 | researchgate.net |
| This compound-800 | 25 | 2.63 | researchgate.net |
| APC-500-700 | 0 | 4.89 | ua.esresearchgate.netfao.org |
| APC-500-700 | 25 | 2.98 | ua.esresearchgate.netfao.org |
| APC-500-800 | 0 | 4.89 | ua.esresearchgate.netfao.org |
| APC-500-800 | 25 | 2.74 | ua.esresearchgate.netfao.org |
| APC-500-850 | 0 | 4.83 | ua.esresearchgate.netfao.org |
| APC-500-850 | 25 | 2.60 | ua.esresearchgate.netfao.org |
Beyond gas adsorption, this compound-800 has also been evaluated for the adsorption of emerging contaminants. For instance, the adsorption of paracetamol on this compound-800 follows the second pseudo-order kinetic model, indicating a favorable adsorption rate. mdpi.comresearchgate.net The adsorption isotherm for paracetamol can be accurately described by the Dubinin–Radushkevich isotherm model. mdpi.comresearchgate.net The maximum adsorption capacity of paracetamol on this compound-800, determined by the Langmuir model, was found to be 344.82 mg/g. mdpi.comresearchgate.net Thermodynamic studies suggest that the adsorption process on this compound-800 is primarily governed by physisorption, which involves weaker intermolecular forces between the adsorbate and the adsorbent surface. mdpi.comresearchgate.net The chemical stability and thermo-mechanical stability of activated carbon also contribute to its suitability for various industrial applications. ua.es
Adsorption Mechanisms and Performance Studies
The adsorption mechanisms of this compound series activated carbons are investigated through various modeling approaches, including adsorption isotherms, kinetics, and thermodynamic parameters.
Adsorption Isotherm Modeling
Adsorption isotherm modeling is crucial for understanding the distribution of adsorbate molecules between the liquid or gas phase and the adsorbent surface at equilibrium ekb.egimist.ma. Experimental isotherm data for activated carbon derived from argan press cake have been analyzed using several models to predict adsorption behavior under various conditions chalmers.seresearchgate.net.
The Langmuir isotherm model is frequently applied to describe adsorption processes, assuming monolayer coverage of adsorbate molecules onto a homogeneous adsorbent surface where all adsorption sites are identical and energetically equivalent imist.mamdpi.com. For CO2 adsorption, the Langmuir model has been utilized to analyze experimental data chalmers.seresearchgate.net. In the context of paracetamol removal, the maximum adsorption capacity of paracetamol on this compound-800, as determined by the Langmuir model, was found to be 344.82 mg/g mdpi.comresearchgate.netdntb.gov.ua.
Table 1: Langmuir Adsorption Capacity for Paracetamol on this compound-800
| Adsorbent | Adsorbate | Maximum Adsorption Capacity (mg/g) | Model |
| This compound-800 | Paracetamol | 344.82 mdpi.comresearchgate.netdntb.gov.ua | Langmuir |
Beyond the Langmuir model, other isotherm equations such as Freundlich, Sips, Toth, and Redlich-Peterson have been employed to analyze the experimental isotherm data of activated carbon from argan press cake chalmers.seresearchgate.net. The Freundlich model is valid for multilayer adsorption on heterogeneous adsorbent surfaces, predicting an increase in adsorbate concentration on the adsorbent with increasing adsorbate concentration in the solution imist.mamdpi.com. The Redlich-Peterson isotherm model is versatile, capable of representing adsorption equilibrium over a wide concentration range for both homogeneous and heterogeneous systems imist.mamdpi.com. The Sips isotherm model, a combined form of Langmuir and Freundlich, can predict a monolayer sorption capacity characteristic of the Langmuir isotherm while supporting properties of heterogeneous adsorption imist.mamdpi.com. The Toth isotherm model is another three-parameter isotherm useful for describing heterogeneous adsorption systems, satisfying both low and high-end boundary concentrations imist.ma.
Notably, for CO2 isotherms on activated carbon produced from argan press cake, the multitemperature Sips equation has been identified as a powerful tool for mathematical representation chalmers.seresearchgate.net. Additionally, the adsorption of paracetamol on this compound-800 can be accurately described by the Dubinin–Radushkevich isotherm model mdpi.comresearchgate.net.
Adsorption Kinetics Studies
Adsorption kinetics studies are performed to determine the rate at which an adsorbate is removed from a solution by an adsorbent, providing insights into the adsorption mechanism and the rate-determining step nih.gov.
The kinetic data for adsorption processes involving this compound series activated carbons are commonly analyzed using pseudo-first-order and pseudo-second-order models nih.govscience.govcapes.gov.brd-nb.info. For paracetamol adsorption on this compound-800, the adsorption kinetics were observed to conform to the pseudo-second-order kinetic model, indicating a favorable adsorption rate mdpi.comresearchgate.net. This model often suggests that the rate-limiting step is chemical adsorption or chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbate and the adsorbent nih.govscience.gov.
Thermodynamic Parameters of Adsorption
Thermodynamic studies are conducted to evaluate the feasibility and spontaneity of the adsorption process, as well as to determine the nature of the adsorption (e.g., endothermic or exothermic, physisorption or chemisorption) ekb.egnih.govscholarsresearchlibrary.comchem-soc.simdpi.com. Key thermodynamic parameters include Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) ekb.egnih.govscholarsresearchlibrary.comchem-soc.simdpi.com.
For the adsorption of paracetamol on this compound-800, thermodynamic studies revealed that the adsorption process was primarily governed by physisorption mdpi.comresearchgate.net. A negative value of ΔG° indicates a spontaneous adsorption process mdpi.com. The sign of ΔH° indicates whether the process is endothermic (positive ΔH°) or exothermic (negative ΔH°) ekb.egnih.govmdpi.com.
Table 2: Adsorption Performance of this compound Series for CO2
| Sample | Activation Temperature (°C) | CO2 Adsorption Capacity at 0 °C (mmol/g) | CO2 Adsorption Capacity at 25 °C (mmol/g) | BET Surface Area (m²/g) |
| This compound-800 KOH | 800 chalmers.seresearchgate.net | 4.58 chalmers.seresearchgate.net | 2.63 chalmers.seresearchgate.net | 1756 chalmers.seresearchgate.net |
| APC-500-700 | 700 ua.esfao.org | 4.89 ua.esfao.org | 2.98 ua.esfao.org | Not specified in snippet |
| APC-500-800 | 800 ua.esfao.org | 4.89 ua.esfao.org | 2.74 ua.esfao.org | Not specified in snippet |
| APC-500-850 | 850 ua.esfao.org | 4.83 ua.esfao.org | 2.60 ua.esfao.org | Not specified in snippet |
pH Influence on Adsorption Capacity
The pH of the solution is a critical factor that significantly influences the adsorption capacity of activated carbon materials, including the this compound series. mdpi.comnih.govheycarbons.com This is because pH affects the charge distribution on the surface of the activated carbon and the dissociation state of the adsorbates. mdpi.comheycarbons.com
For instance, in paracetamol adsorption studies using this compound-800, the optimal pH for efficient adsorption was found to be 2. mdpi.com Generally, activated carbon tends to exhibit better adsorption performance under weakly acidic or neutral conditions, where its surface charge is more neutral, allowing for better interaction with various adsorbates. heycarbons.com However, for certain adsorbates, an increase in pH can lead to an increase in the negative charge of the activated carbon surface, favoring electrostatic attraction towards positively charged species. mdpi.comnih.gov
Regeneration and Reusability Studies
The regenerability and reusability of adsorbent materials are crucial for their sustainable and economic application. Studies have shown that activated carbons derived from argan press cake exhibit good regeneration capabilities. For example, the APC-500-700 sample demonstrated good regenerability and stability across multiple adsorption/desorption cycles for CO2 capture. ua.es
In the context of pharmaceutical compound removal, the this compound-800 adsorbent showed promising reusability. After regeneration cycles, the percentage of paracetamol removed decreased only slightly, from 96.81% to 95.93%, indicating its potential for repeated use in water treatment applications. mdpi.com
Common regeneration methods for activated carbon include thermal regeneration and solvent washing. Thermal regeneration is often more effective in restoring the adsorption capacity by desorbing adsorbed compounds and restoring the pore structure, especially at high temperatures (e.g., 350-400°C) which can recover original properties. jsaer.comuco.esmatec-conferences.org
Research Applications in Environmental Science
Activated carbons derived from argan press cake, such as the this compound series, have shown significant potential in various environmental science applications, particularly in mitigating pollution. Their high surface area, well-developed porosity, and chemical stability make them effective adsorbents for both gaseous and aqueous contaminants. ua.esrsc.orgresearchgate.netscivisionpub.com
Carbon Dioxide (CO2) Adsorption Performance
The this compound series has demonstrated excellent performance in carbon dioxide (CO2) adsorption, a critical application for addressing climate change. The microporous structure of these activated carbons plays a pivotal role in their CO2 uptake capacity. ua.esresearchgate.net
Specific research findings highlight impressive CO2 adsorption capacities:
APC-500-700 exhibited a CO2 adsorption capacity of 4.89 mmol/g at 0°C and 2.98 mmol/g at 25°C. ua.esresearchgate.net
Other samples, APC-500-800 and APC-500-850, also showed high capacities, reaching 4.89 mmol/g and 4.83 mmol/g, respectively, at 0°C, and 2.74 mmol/g and 2.60 mmol/g at 25°C. ua.esresearchgate.net
Specifically, this compound-800 KOH demonstrated an optimal CO2 adsorption capacity of 4.58 mmol/g at 0°C and 2.63 mmol/g at 25°C at 1 bar pressure. researchgate.net
The strong positive correlation between CO2 uptake and the micropore volume, particularly ultramicropores (0.45 to 0.95 nm), underscores the importance of tailored porosity for enhanced CO2 capture. ua.es
Table 1: CO2 Adsorption Performance of APC-Derived Activated Carbons
| Sample Name | Activation Temperature (°C) | CO2 Adsorption Capacity at 0°C (mmol/g) | CO2 Adsorption Capacity at 25°C (mmol/g) | Source |
| APC-500-700 | 700 | 4.89 | 2.98 | ua.esresearchgate.net |
| APC-500-800 | 800 | 4.89 | 2.74 | ua.esresearchgate.net |
| APC-500-850 | 850 | 4.83 | 2.60 | ua.esresearchgate.net |
| This compound-800 | 800 | 4.58 | 2.63 | researchgate.net |
Removal of Pharmaceutical Compounds from Aqueous Solutions
The presence of pharmaceutical compounds in water sources is a growing environmental concern. Activated carbons, including those derived from argan press cake, are considered effective adsorbents for removing these emerging contaminants from aqueous solutions due to their high surface area and porous structure. bohrium.comresearchgate.netscivisionpub.comdntb.gov.ua
Extensive research has focused on the adsorption of paracetamol (also known as acetaminophen), a commonly detected pharmaceutical micropollutant, using APC-derived activated carbons. mdpi.comulisboa.ptbohrium.comresearchgate.netdntb.gov.ua
A notable study on this compound-800, prepared by carbonization at 300°C and activation at 800°C with KOH, demonstrated its high efficiency in paracetamol removal. mdpi.comulisboa.pt
Adsorption Capacity : The maximum adsorption capacity of paracetamol on this compound-800, as determined by the Langmuir model, was found to be 344.82 mg/g. mdpi.comulisboa.pt This highlights its superior performance compared to some commercially available granular activated carbons (GAC). mdpi.comulisboa.pt
Adsorption Kinetics : The adsorption kinetics of paracetamol on this compound-800 conform to the pseudo-second-order kinetic model, indicating that the adsorption rate is favorable and dependent on the concentration of both the adsorbate and the adsorbent. mdpi.comulisboa.pt
Adsorption Isotherms : The adsorption of paracetamol on this compound-800 can be accurately described by the Dubinin–Radushkevich isotherm model, with an R² value of 0.89665. mdpi.comulisboa.pt
Adsorption Mechanism : Thermodynamic studies revealed that the adsorption process on this compound-800 was primarily governed by physisorption, suggesting a reversible and energy-efficient nature. mdpi.comulisboa.pt
Influence of Adsorbent Dosage : Increasing the adsorbent dosage of this compound-800 led to a corresponding increase in the percentage of paracetamol removal, with removal rates rising from 79.23% to 84.83% when the dosage increased from 10 mg to 50 mg. mdpi.com
Table 2: Paracetamol Adsorption Characteristics on this compound-800
| Parameter | Value / Description | Source |
| Maximum Adsorption Capacity (Langmuir) | 344.82 mg/g | mdpi.comulisboa.pt |
| Kinetic Model | Pseudo-second-order | mdpi.comulisboa.pt |
| Isotherm Model | Dubinin–Radushkevich (R² = 0.89665) | mdpi.comulisboa.pt |
| Primary Mechanism | Physisorption | mdpi.comulisboa.pt |
| Optimal pH | 2 | mdpi.com |
| Surface Area (BET) | 1937 m²/g | mdpi.comulisboa.pt |
| Reusability | Percentage removal decreased from 96.81% to 95.93% after regeneration cycles | mdpi.com |
Future Research Directions in Sustainable Adsorbent Materials
Future research endeavors concerning activated carbons derived from argan press cake, such as the this compound series, should prioritize the scalability of their synthesis process to facilitate large-scale manufacturing from biomass waste. ua.es This involves exploring alternative activation processes or temperature treatments to further enhance the yield and performance of these activated carbons for various applications. ua.es
Beyond CO2 capture and pharmaceutical removal, efforts can be directed toward investigating the potential of these ACs for other environmental applications, broadening their utility and contributing to a more sustainable approach to waste valorization. ua.es Further optimization of their properties for specific pollutants and exploration of their long-term stability under diverse environmental conditions will also be crucial for their practical implementation.
Adenomatous Polyposis Coli Apc Protein: Molecular and Cellular Mechanisms Referring to ~300 Amino Acid Regions/loops or Fragments
Structural Biology and Domain Characterization of APC Protein Segments
The functionality of the APC protein is dictated by its complex domain architecture, which facilitates a wide range of protein-protein interactions. Analysis of key fragments, particularly those around 300 amino acids in length, provides a window into the protein's structural and functional complexities.
While a specific, structurally defined "APC1-loop300" is not standard nomenclature in scientific literature, the N-terminal region of the APC protein, encompassing the first 300-400 amino acids, contains critical structural domains. The most prominent feature within the initial part of this region is an oligomerization domain proteopedia.orgnih.gov. Specifically, the first 55 amino acids form a stable, parallel, helical dimer, characteristic of a coiled-coil structure pnas.orgmerckmillipore.com. This N-terminal coiled coil is a key element for the dimerization of the APC protein, which is fundamental to its function pnas.org.
The C-terminal region of the APC protein, particularly the final ~300 amino acids, is crucial for its interactions with the cytoskeleton. This segment contains several key domains that are often lost in disease-causing truncating mutations nih.govnih.gov.
A significant portion of this region is the "basic domain," located approximately between amino acids 2200 and 2400 nih.govnih.gov. This domain is characterized by a high proportion of basic residues, arginine and lysine (B10760008), and is responsible for binding to microtubules nih.govwikipedia.org. This interaction is vital for APC's role in stabilizing microtubules and influencing cell polarity and migration nih.gov.
At the very end of the C-terminus is a binding site for the End-Binding protein 1 (EB1) and the human homologue of discs large (DLG) nih.gov. The interaction with EB1 specifically localizes APC to the plus-ends of microtubules, which is critical for regulating microtubule dynamics at the leading edge of migrating cells nih.gov. The loss of these C-terminal domains impairs APC's cytoskeletal functions, which may contribute to tumorigenesis nih.gov.
X-ray crystallography has provided atomic-level detail of how APC fragments interact with their binding partners, offering a mechanistic basis for their biological roles.
The central region of APC contains repeats that are essential for binding to β-catenin, a key effector of the Wnt signaling pathway. APC possesses both 15 and 20 amino acid (aa) repeats that directly interact with the armadillo (ARM) repeat region of β-catenin researchgate.net. Crystal structures have revealed that a single 15-aa or 20-aa repeat from APC binds in an extended conformation into the positively charged groove of β-catenin's ARM domain researchgate.net.
A critical aspect of this interaction is its regulation by phosphorylation. Biochemical and structural studies show that phosphorylation of the 20-aa repeats by kinases such as GSK-3β and Casein Kinase I dramatically increases the binding affinity for β-catenin by 300- to 500-fold. This high-affinity binding is essential for the APC-containing destruction complex to efficiently capture β-catenin and target it for degradation.
| APC Fragment | Binding Partner | Key Structural Feature of Interaction | Regulation | PDB ID (Example) |
| 15-aa repeat | β-catenin (ARM domain) | Binds to the groove of β-catenin's armadillo repeats. | Constitutive binding. | 1JPP |
| 20-aa repeat | β-catenin (ARM domain) | Wraps around the entire structural groove of β-catenin. | Phosphorylation increases affinity 300-500x. | 1TH1 |
APC regulates cell adhesion and migration by activating the APC-stimulated guanine (B1146940) nucleotide-exchange factor (Asef) proteopedia.org. The crystal structure of the human APC/Asef complex shows that the armadillo (ARM) repeat domain of APC (residues ~453-767) uses a highly conserved surface groove to recognize the APC-binding region (ABR) of Asef proteopedia.org. This interaction disrupts the autoinhibited conformation of Asef, stimulating its GEF activity towards the small GTPase Cdc42, which in turn enhances cell migration proteopedia.org. The binding interface between APC and Asef is extensive, covering approximately 1,300 Ų nih.gov.
| APC Domain | Binding Partner | Key Structural Feature of Interaction | PDB ID (Example) |
| Armadillo (ARM) Repeat Domain | Asef (ABR domain) | Asef-ABR binds to a concave surface groove on the APC-ARM domain. | 3NMZ |
The APC protein contains several domains that are highly conserved across species, underscoring their fundamental importance to its function nih.gov. The N-terminal armadillo (ARM) repeats, for example, show striking homology between humans and other species like Drosophila nih.gov. This ARM domain is a versatile protein-protein interaction module found in many different proteins.
Other highly conserved regions include the β-catenin binding repeats (both 15-aa and 20-aa types) and the SAMP (Ser-Ala-Met-Pro) repeats, which are required for interaction with Axin within the β-catenin destruction complex nih.gov. The conservation of these multiple, distinct domains allows APC to act as a large scaffolding protein, bringing together various components of the Wnt signaling pathway to ensure the precise regulation of β-catenin levels wikipedia.org.
| Conserved Domain | Location in Human APC (approx. amino acids) | Primary Function |
| Oligomerization Domain | 1-55 | Dimerization of APC protein. |
| Armadillo (ARM) Repeats | 453-767 | Binds to partners like Asef. |
| 15-aa β-catenin repeats | 1020-1169 | Binds β-catenin. |
| 20-aa β-catenin repeats | 1262-2033 | Binds β-catenin (phosphorylation-dependent). |
| SAMP Repeats | 1564-2059 (interspersed) | Binds Axin. |
| Basic Domain | 2200-2400 | Binds microtubules. |
| EB1 Binding Domain | 2781-2843 | Binds EB1, localizing APC to microtubule plus-ends. |
Crystal Structure Analysis of APC Fragments in Complex with Binding Partners
Molecular Mechanisms of APC Function
The multifaceted nature of the APC protein allows it to participate in distinct and critical cellular pathways. Its functions are largely dictated by its interactions with a diverse array of binding partners, which in turn modulate downstream cellular events.
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large E3 ubiquitin ligase that plays a pivotal role in regulating the cell cycle by targeting specific proteins for degradation via the proteasome. wikipedia.orgbiologists.com This process is essential for the ordered transitions between different phases of the cell cycle, particularly mitosis. nih.gov The activity of the APC/C is tightly controlled through several mechanisms, including phosphorylation and its interaction with co-activator proteins. biologists.comnih.gov
The activation of the APC/C is intricately linked to phosphorylation events, primarily driven by mitotic kinases such as Cyclin-Dependent Kinase 1 (Cdk1). pnas.orgnih.gov During mitosis, hyper-phosphorylation of several APC/C subunits is a prerequisite for its activation. nih.gov This phosphorylation cascade creates a molecular switch that allows the APC/C to recognize and bind its co-activators and substrates at the appropriate time.
Recent studies have elucidated a detailed mechanism for this phosphorylation-dependent activation. nih.govnih.govresearchgate.net In its inactive state during interphase, a disordered loop domain of the Apc1 subunit (Apc1-loop 300) physically obstructs the binding site for the co-activator Cdc20. nih.govresearchgate.net As the cell enters mitosis, Cdk1, in complex with Cyclin B and Cks, phosphorylates a disordered loop on the Apc3 subunit. nih.govnih.govresearchgate.net This initial phosphorylation event serves as a docking site for the Cdk1-Cyclin B-Cks complex, which then facilitates the subsequent phosphorylation of the inhibitory Apc1-loop 300. nih.govnih.govresearchgate.net Upon phosphorylation, this inhibitory loop is displaced, exposing the binding site and allowing for the association of the co-activator Cdc20, leading to the activation of the APC/C. nih.govnih.govresearchgate.net
The activity and substrate specificity of the APC/C are largely determined by its association with one of two co-activator proteins: Cdc20 or Cdh1. wikipedia.orgnih.govnih.govnih.gov These co-activators bind to the APC/C and recruit specific substrates for ubiquitination. nih.govnih.gov The interaction of these co-activators with the APC/C is temporally regulated throughout the cell cycle. wikipedia.orgnih.gov
Cdc20-dependent activation of the APC/C (APC/C^Cdc20^) is prominent during metaphase and anaphase and is essential for the degradation of proteins like securin and mitotic cyclins, thereby initiating sister chromatid separation and mitotic exit. wikipedia.orgnih.gov The binding of Cdc20 to the APC/C is dependent on the mitotic phosphorylation of APC/C subunits. pnas.orgnih.gov
In contrast, Cdh1-dependent APC/C activation (APC/C^Cdh1^) occurs from late mitosis through the G1 phase. frontiersin.org APC/C^Cdh1^ targets a broader range of substrates, including Cdc20 itself, ensuring the inactivation of mitotic programs and the maintenance of the G1 state. ncl.ac.uk Unlike Cdc20, Cdh1 can bind to the unphosphorylated APC/C. nih.gov However, phosphorylation of Cdh1 by mitotic kinases prevents its association with the APC/C, thereby ensuring that APC/C^Cdh1^ is only active when Cdk activity is low. pnas.orgnih.gov
The binding of both Cdc20 and Cdh1 to the APC/C involves conserved motifs, including a C-terminal Isoleucine-Arginine (IR) tail and a C-box. nih.govnih.gov The IR tail of the co-activator binds to the Apc3 subunit, while the C-box interacts with Apc8, and these interactions are crucial for stable binding and activation of the complex. nih.gov
The APC1 and APC3 (also known as CDC27) subunits are critical components of the APC/C, playing central roles in its regulation and activation. ncl.ac.uk APC1 is the largest subunit and acts as a scaffold, bridging the catalytic module with the tetratricopeptide repeat (TPR) lobe of the complex. nih.gov As previously mentioned, a disordered loop within APC1 acts as an auto-inhibitory segment that blocks co-activator binding in the unphosphorylated state. nih.govresearchgate.net
APC3 is a key component of the TPR lobe, which serves as a platform for the interaction with co-activators. nih.gov The C-terminal IR tails of both Cdc20 and Cdh1 bind to a groove on Apc3. nih.gov Furthermore, the hyper-phosphorylated loop of Apc3 in mitosis is essential for the recruitment of the Cdk1-cyclin-Cks complex, which is necessary for the subsequent phosphorylation and displacement of the inhibitory Apc1 loop. nih.govresearchgate.net Thus, APC3 acts as a key receptor for the upstream kinase signals that trigger APC/C activation.
The APC/C catalyzes the formation of a polyubiquitin (B1169507) chain on its substrates, marking them for degradation by the 26S proteasome. nih.gov This process involves a multi-step enzymatic cascade.
The catalytic core of the APC/C consists of the Apc2 (a cullin-like protein) and Apc11 (a RING finger protein) subunits. wikipedia.org The Apc11 RING domain interacts with a ubiquitin-conjugating enzyme (E2) that is loaded with ubiquitin. nih.gov This interaction facilitates the transfer of ubiquitin from the E2 to a lysine residue on the target substrate. nih.gov
In humans, the APC/C utilizes two main E2 enzymes in a sequential manner: an initiating E2 (UbcH10 or UbcH5) and an elongating E2 (Ube2S). nih.govresearchgate.net The initiating E2 transfers the first ubiquitin molecule to the substrate. researchgate.net Subsequently, Ube2S is recruited to the APC/C and adds further ubiquitin molecules, primarily forming K11-linked polyubiquitin chains, which are a potent signal for proteasomal degradation. researchgate.net
The co-activators (Cdc20 or Cdh1) and the Apc10 subunit act as co-receptors for the substrate, recognizing specific degradation motifs such as the D-box and KEN-box within the substrate sequence. researchgate.netbiologists.com This ensures that only specific proteins are targeted for ubiquitination at the correct time in the cell cycle.
| APC/C Component | Function in Ubiquitylation |
| Apc2/Apc11 | Catalytic core, RING E3 ligase activity |
| Cdc20/Cdh1 | Co-activators, substrate recognition and recruitment |
| Apc10 | Co-receptor for substrate binding |
| UbcH10/UbcH5 | Initiating E2 enzymes |
| Ube2S | Elongating E2 enzyme (K11-linked chains) |
One of the most well-characterized functions of the APC protein is its role as a key negative regulator of the Wnt/β-catenin signaling pathway. wikipedia.orgwebpathology.comnih.gov This pathway is fundamental during embryonic development and for adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. webpathology.comnih.gov
In the absence of a Wnt signal, the APC protein is a central component of a multi-protein complex known as the "destruction complex". wikipedia.orgwebpathology.comnih.gov This complex also includes the scaffold protein Axin, Casein Kinase 1 (CK1), and Glycogen (B147801) Synthase Kinase 3β (GSK-3β). wikipedia.orgnih.gov Within this complex, APC binds to β-catenin, a key downstream effector of the Wnt pathway, through a series of 15 and 20 amino acid repeats located in its central region. proteopedia.orgmolbiolcell.orgnih.gov
The destruction complex facilitates the sequential phosphorylation of β-catenin, first by CK1 and then by GSK-3β. wikipedia.org This phosphorylation event marks β-catenin for ubiquitination by an E3 ubiquitin ligase and subsequent degradation by the proteasome. nih.govmolbiolcell.org This process maintains low cytoplasmic levels of β-catenin, preventing it from translocating to the nucleus. webpathology.com
When a Wnt ligand binds to its receptor on the cell surface, the destruction complex is inhibited. webpathology.combohrium.com This leads to the stabilization and accumulation of β-catenin in the cytoplasm. webpathology.com The stabilized β-catenin then enters the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which promote cell proliferation and growth. webpathology.commolbiolcell.org
Mutations in the APC gene, which are common in colorectal cancer, often result in a truncated APC protein that is unable to effectively bind β-catenin and assemble a functional destruction complex. nih.govnih.gov This leads to the constitutive stabilization of β-catenin and aberrant activation of the Wnt signaling pathway, driving tumorigenesis. webpathology.comnih.gov
| Component | Role in Wnt/β-Catenin Signaling |
| APC | Scaffolds the destruction complex, binds β-catenin |
| Axin | Scaffold protein, interacts with APC and other components |
| GSK-3β | Kinase that phosphorylates β-catenin for degradation |
| CK1 | Kinase that primes β-catenin for GSK-3β phosphorylation |
| β-catenin | Signal transducer and transcriptional co-activator |
Interactions with Cytoskeletal Components
APC is a multifunctional protein that also plays a significant role in regulating the cytoskeleton, a function largely independent of its role in the β-catenin destruction complex. nih.gov It interacts with both microtubules and actin filaments, influencing cell structure, migration, and polarity.
The C-terminus of the APC protein is the primary site for its interaction with the microtubule cytoskeleton. nih.gov A region rich in basic amino acids, specifically spanning residues 2219–2580, is essential for direct microtubule binding. researchgate.net In addition to this direct interaction, APC associates with microtubule plus-ends as a +TIP (plus-end tracking protein) through its interaction with End-Binding protein 1 (EB1). The EB1-binding domain is located at the extreme C-terminus of APC. researchgate.netnih.gov
APC's association with microtubules allows it to influence their dynamics. In some cellular contexts, APC promotes microtubule assembly and stability. nih.gov For instance, APC has been shown to bundle microtubules and increase the time microtubules spend in a state of growth. nih.gov This stabilization of microtubules is crucial for various cellular processes, including the formation of the mitotic spindle. nih.gov
The interaction of APC with the cytoskeleton is fundamental to its role in establishing cell polarity and directing cell migration. nih.govnih.gov The C-terminal domains of APC, which mediate microtubule binding, are necessary for the proper orientation of the centrosome during directional cell migration. nih.gov By stabilizing microtubules at the leading edge of migrating cells, APC helps to establish a polarized cellular architecture, which is essential for movement in a specific direction. nih.gov
The N-terminal armadillo repeat domain of APC is also involved in its cytoskeletal functions, mediating its localization to cortical clusters at the plasma membrane of extending cell protrusions. nih.gov APC can also indirectly associate with the actin cytoskeleton through interactions with proteins like IQGAP, an effector of the Rho GTPases Cdc42 and Rac. nih.gov This ability to coordinate both the microtubule and actin networks positions APC as a master regulator of the cytoskeletal rearrangements required for cell polarity and motility. nih.gov
RNA Binding and Interactome Analysis
In addition to its well-established roles in protein scaffolding, APC has been identified as an RNA-binding protein (RBP). nih.gov This function adds another layer of complexity to its regulatory activities within the cell. Through techniques such as HITS-CLIP (high-throughput sequencing of RNA isolated by crosslinking immunoprecipitation), the APC RNA interactome has been characterized.
The analysis revealed that APC binds to a specific and coherent set of messenger RNAs (mRNAs). These target mRNAs are highly enriched for genes involved in functions related to APC's known biological roles, including microtubule organization and cell motility. nih.gov A notable target is the mRNA for β2B-tubulin, a tubulin isoform required for neuron migration. nih.gov APC binds to the 3' untranslated region (UTR) of the β2B-tubulin mRNA, and disruption of this interaction impairs axonal localization of the mRNA, leading to defects in microtubule dynamics and neuron migration. nih.gov
Interestingly, the APC interactome also includes the mRNA for β-catenin itself, as well as for other components of the Wnt signaling pathway. nih.gov This suggests a model where APC may regulate the Wnt pathway not only at the post-translational level (by mediating protein degradation) but also at the level of gene expression by influencing the localization or translation of key pathway components. nih.gov This RNA-binding function provides a potential link between APC's roles in cytoskeletal regulation and Wnt signaling.
Compound and Protein Reference Table
| Name | Type |
| Adenomatous Polyposis Coli (APC) | Protein |
| β-Catenin | Protein |
| Axin | Protein |
| Glycogen Synthase Kinase 3β (GSK3β) | Protein (Kinase) |
| Casein Kinase 1 (CK1) | Protein (Kinase) |
| End-Binding protein 1 (EB1) | Protein |
| IQ-motif-containing GTPase activation protein 1 (IQGAP1) | Protein |
| Cdc42 | Protein (GTPase) |
| Rac | Protein (GTPase) |
| β2B-tubulin | Protein |
Identification of RNA Targets by HITS-CLIP
The Adenomatous Polyposis Coli (APC) protein, a key tumor suppressor, has been identified as an RNA-binding protein, expanding its known functions beyond its canonical role in the Wnt signaling pathway. nih.gov To elucidate its RNA interactome on a genome-wide scale, High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation (HITS-CLIP) has been employed. springernature.comlabome.com This technique involves in vivo UV cross-linking of proteins to RNA, followed by immunoprecipitation of the protein of interest—in this case, APC—and high-throughput sequencing of the associated RNA fragments. labome.com
A landmark HITS-CLIP study performed in native mouse brain tissue identified 260 high-confidence mRNA targets for the APC protein. nih.gov The analysis of these targets revealed a significant enrichment for mRNAs encoding proteins functionally related to APC's own roles, including microtubule organization, cell motility, and neural development. nih.govnih.gov This suggests a coordinated regulation where APC, a protein-protein scaffold, also serves as a platform for RNA networks, linking functionally related proteins and their corresponding mRNAs. nih.gov Among the key targets identified was the mRNA for β2B-tubulin (Tubb2b), a tubulin isotype crucial for cortical neuron migration. nih.gov Other notable RNA targets include the mRNA for β-catenin, the central effector of the Wnt pathway, indicating a potential for APC to regulate this pathway at the RNA level. nih.gov
The HITS-CLIP methodology provides high-resolution maps of RNA-protein interactions. springernature.com The process utilizes UV light to create a covalent bond between the protein and RNA, ensuring a stable complex for immunoprecipitation. Subsequent RNase digestion trims the RNA, leaving only the protein-protected footprint for sequencing, which allows for precise identification of the binding sites. labome.combiorxiv.org
| mRNA Target | Encoded Protein's Function | Relevance to APC Function |
|---|---|---|
| β2B-tubulin (Tubb2b) | Microtubule subunit, critical for neuron migration and axon formation. | Directly relates to APC's role as a microtubule plus-end tracking protein. |
| β-catenin | Central signal transducer in the Wnt pathway. | Connects APC's RNA-binding role to its canonical function in Wnt signaling regulation. |
| (Multiple others) | Enriched in functions like microtubule organization, cell motility, cancer, and neurologic disease. | Suggests a broad, self-organizing model where APC coordinates protein and RNA networks. |
Functional Implications in RNA Localization and Subunit Synthesis
The binding of APC to specific mRNAs has significant functional consequences, particularly in the spatial regulation of protein synthesis. APC's role as an RNA-binding protein is implicated in the localization of key RNA molecules to specific subcellular compartments, such as cell protrusions in migrating cells. nih.gov This localization allows for the local translation of proteins, which is essential for processes requiring precise spatial and temporal control, like axon guidance and cell migration. nih.govnih.gov
The interaction between APC and the β2B-tubulin mRNA serves as a prime example of this mechanism. Research has shown that APC binds directly to the 3' untranslated region (3' UTR) of the β2B-tubulin mRNA. nih.gov This binding is crucial for the transport and localization of the mRNA into axons. Once localized, β2B-tubulin is synthesized locally in the axons and is preferentially incorporated into the dynamic microtubules found in the periphery of neuronal growth cones. nih.govnih.gov
Interfering with the APC-β2B-tubulin mRNA interaction leads to a cascade of functional defects. nih.gov These include reduced axonal localization of the mRNA, decreased expression of the β2B-tubulin protein, a depletion of dynamic microtubules in the growth cone, and ultimately, impaired neuron migration. nih.govnih.gov These findings support a model where APC acts as a scaffold to localize the synthesis of microtubule subunits, thereby directly influencing the structure and function of the cytoskeleton. nih.gov This mechanism suggests a self-organizing system where a microtubule-regulating protein (APC) directs the localized synthesis of its own structural subunits (tubulin). nih.gov
Cooperation with Coactivators CBP/p300 in Transcription Regulation
Beyond its cytoplasmic roles, research has uncovered a connection between components of the Anaphase-Promoting Complex/Cyclosome (APC/C), a distinct E3 ubiquitin ligase complex also abbreviated as APC, and the transcriptional coactivators CREB-binding protein (CBP) and p300. nih.govnih.gov It is important to distinguish the APC/C from the APC tumor suppressor protein central to the Wnt pathway. The APC/C regulates progression through the cell cycle by targeting proteins for degradation. researchgate.netbirmingham.ac.uk
Studies have demonstrated that two subunits of the APC/C, namely APC5 and APC7, directly interact with CBP and p300. nih.govresearchgate.net This interaction stimulates the intrinsic histone acetyltransferase (HAT) activity of CBP/p300 and enhances CBP/p300-dependent transcription. nih.govbirmingham.ac.uk The binding occurs through protein-protein interaction domains that are evolutionarily conserved in the adenovirus E1A oncoprotein, which is known to target CBP/p300. nih.gov Furthermore, this interaction appears to be functionally significant in growth regulation, as APC5 and APC7 can suppress cellular transformation mediated by E1A in a manner that depends on CBP/p300. nih.gov
Conversely, CBP is also required for the proper functioning of the APC/C. researchgate.net Gene silencing of CBP through RNA interference has been shown to significantly decrease the E3 ubiquitin ligase activity of the APC/C, leading to defects in the progression of cells through mitosis. nih.govresearchgate.net This reciprocal relationship indicates a cross-talk between the machinery of cell cycle control (APC/C) and transcriptional regulation (CBP/p300), defining distinct roles for the APC/C-CBP/p300 complexes in coordinating gene expression and cell division. nih.govnih.gov
Theoretical and Computational Modeling of APC-Mediated Processes
Mathematical Models for Wnt Pathway Dynamics and APC Role
To comprehend the complex regulatory network of the Wnt signaling pathway, mathematical models have been developed. These models use systems of ordinary differential equations to describe the dynamic interactions among the core components, including Wnt, Frizzled, Dishevelled, GSK3β, Axin, β-catenin, TCF, and the APC tumor suppressor protein. plos.orgebi.ac.uk These quantitative approaches incorporate the kinetics of protein-protein interactions, synthesis, degradation, and phosphorylation events to simulate the pathway's behavior under various conditions. plos.orgresearchgate.net
The central role of APC in these models is as a scaffold protein within the β-catenin destruction complex, which also contains Axin and GSK3β. portlandpress.com The models illustrate how APC facilitates the phosphorylation of β-catenin by GSK3β, marking it for ubiquitination and proteasomal degradation. plos.org By simulating the concentrations and fluxes of these proteins, the models have provided key insights:
Scaffolding Function : Models confirm that APC and Axin act as scaffolds to promote the formation of the destruction complex, but they do so in different ways. plos.org
Signal Amplification : The models help explain how the degradation of Axin, which is dependent on APC, serves to amplify and sharpen the Wnt signal. plos.orgebi.ac.uk
Regulatory Loop : A critical insight from modeling is an unappreciated regulatory loop involving APC-dependent degradation of Axin. This loop is essential for preventing the accumulation of β-catenin when APC concentrations are reduced, a fail-safe mechanism that is overcome in cancer where APC is truncated or lost. plos.orgebi.ac.uk
These computational simulations have been validated against experimental data from systems like Xenopus extracts, demonstrating their predictive power in understanding the pathway's sensitivity, modularity, and robustness. plos.org
Prediction of Protein-Protein Interactions and Conformational Changes
Computational methods are crucial for mapping the extensive network of protein-protein interactions (PPIs) involving APC and for understanding its structural dynamics. springernature.com Predicting these interactions helps to elucidate the function of APC in diverse cellular processes. nih.gov Computational approaches for PPI prediction can be broadly categorized:
Sequence-Based Methods : These approaches identify conserved domains and short linear motifs in the primary amino acid sequence of APC to predict binding partners. nih.gov
Structure-Based Methods : Using the 3D structure of APC or its domains, docking algorithms can predict how other proteins might bind. These methods are essential for understanding the physical basis of interactions. bu.edu
Genome Context and Evolutionary Methods : These techniques predict functional linkages between proteins based on gene fusion events, conservation of gene neighborhoods, or co-evolutionary patterns across different species. springernature.com
In addition to predicting binding partners, computational modeling is used to study the conformational changes in the APC protein. bu.edu Techniques like molecular dynamics (MD) simulations can model the flexibility of APC and show how its shape might change upon binding to partners like β-catenin or Axin, or upon post-translational modification. bu.edu Understanding these conformational shifts is key to comprehending how APC's function is regulated. For instance, models can predict how mutations observed in cancer affect the protein's structure and its ability to interact with other components of the destruction complex, leading to pathway dysregulation. vu.nlvu.nl
Structure-Activity Relationship (SAR) Studies for Inhibitor Design
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org In the context of the APC protein, SAR studies are aimed at designing small-molecule inhibitors that could potentially correct the defects caused by APC mutations in cancers. The goal of these studies is to identify chemical compounds that can modulate APC's interactions with its binding partners, such as β-catenin.
The process of SAR involves synthesizing a series of chemical analogs of a lead compound and evaluating their biological effects. nih.gov This allows researchers to determine which chemical groups (pharmacophores) are responsible for the compound's activity. wikipedia.org This information is then used to build a mathematical or computational model, known as a Quantitative Structure-Activity Relationship (QSAR), to predict the activity of new, unsynthesized compounds. wikipedia.orgnih.gov
For a target like the APC pathway, SAR studies would focus on:
Identifying Critical Moieties : Determining the parts of a molecule essential for binding to a specific pocket on APC or for disrupting a key protein-protein interaction (e.g., APC-β-catenin). nih.gov
Optimizing Potency : Modifying the lead compound's structure to enhance its binding affinity and biological effect. mdpi.com
Improving Pharmacological Properties : Altering the structure to improve characteristics like solubility and cell permeability, which are crucial for a potential drug. nih.gov
Rational Design of Inhibitors Targeting APC-Asef Interaction
The interaction between a truncated form of the APC protein and the Rho guanine nucleotide exchange factor, Asef, is a key event in promoting colorectal cancer cell migration. mdpi.comcityu.edu.hk This makes the APC-Asef protein-protein interaction (PPI) an attractive therapeutic target. cityu.edu.hk Consequently, significant research has focused on the rational design of inhibitors to disrupt this complex. mdpi.com
A common strategy involves developing peptide-based inhibitors and peptidomimetics that mimic key structural domains of the natural binding partners. nih.gov These molecules are designed to compete with Asef for binding to a conserved region on the APC protein. mdpi.com Molecular dynamics simulations have been employed to understand the conformational changes in APC upon ligand binding, revealing that inhibitors can selectively stabilize certain protein conformations. mdpi.com
| Inhibitor | Type | Binding Affinity (IC50) | Binding Affinity (Kd) | Key Design Strategy |
|---|---|---|---|---|
| MAI-400 | Peptidomimetic | 0.25 µM | 0.012 µM | Introduction of intramolecular hydrogen bond |
| MAI-516 | Peptidomimetic | 0.041 ± 0.004 µM | Not specified | "Double anchor" screening strategy |
In Vitro and Preclinical Cellular Investigations
The APC protein is a crucial tumor suppressor that plays a significant role in regulating cell proliferation. researchgate.net Its primary function in this context is as a key negative regulator of the Wnt/β-catenin pathway. aacrjournals.org Loss-of-function mutations in APC lead to the accumulation of β-catenin, which in turn activates genes that promote cell proliferation, contributing to tumor formation. nih.gov
Studies using mouse models have demonstrated a clear dose-dependent effect of APC protein levels on intestinal tumorigenesis. aacrjournals.org Mice with reduced expression levels of the Apc gene develop significantly fewer intestinal polyps than mice with a null allele, indicating that the amount of functional APC protein is inversely correlated with polyp multiplicity. aacrjournals.org It is estimated that a threshold of approximately 15% of the wild-type APC protein level is required to form one polyp per mouse. aacrjournals.org In cellular models, overexpression of APC has been shown to decrease cancer cell proliferation and colony formation. researchgate.net These findings underscore APC's critical role in controlling cell proliferation and its significance as a tumor suppressor. researchgate.net
Cell-free systems, typically derived from cellular cytosols, provide a powerful tool to study the biochemical mechanisms of apoptosis in vitro. nih.govnih.gov Research has established that the induction of the apoptotic program in these systems requires specific factors, notably dATP (or related nucleotide analogs like 2CdATP) and cytochrome c. nih.govnih.gov
The process is initiated when cytochrome c is released from mitochondria. nih.gov In the cytosol, cytochrome c, in the presence of dATP, binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This binding triggers a conformational change in Apaf-1, leading to the recruitment and activation of caspase-9. nih.gov Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular proteins. nih.gov The depletion of cytochrome c from cytosolic extracts abrogates their apoptotic activity, which can be restored by adding back purified cytochrome c, confirming its essential role. nih.gov While amino acid deprivation has been shown to induce apoptosis in some cell models, the core requirements in cell-free systems are centered on the cytochrome c and dATP-dependent activation of the caspase cascade. nih.govlonza.com
The APC protein significantly modulates gene expression, primarily through its regulation of the Wnt signaling pathway. nih.gov As a core component of the β-catenin destruction complex, APC facilitates the degradation of β-catenin, preventing its translocation to the nucleus where it would otherwise act as a transcriptional co-activator with T-cell factor (TCF) transcription factors to drive the expression of Wnt target genes involved in cell proliferation. aacrjournals.org
However, the influence of APC on cellular protein expression and, by extension, gene expression is not limited to its β-catenin-dependent role. nih.gov Proteomic studies comparing cells with functional and non-functional APC have revealed that approximately half of the protein expression changes that occur following the loss of APC are independent of β-catenin. nih.gov This highlights the importance of Wnt-independent functions of APC in cellular biology. nih.gov One example of a β-catenin-independent target is the Misshapen-like kinase 1 (MINK1), which is negatively regulated by APC. nih.gov These findings substantially expand the known regulatory functions of APC, indicating its involvement in a broader network of cellular pathways than previously understood. nih.gov
The APC protein is central to the mechanism of protein ubiquitination and degradation, specifically for the oncoprotein β-catenin. nih.govnih.gov APC functions as a scaffold within a large "destruction complex," which also includes Axin, casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β). researchgate.net Inside this complex, APC facilitates the sequential phosphorylation of β-catenin by CK1 and GSK3β. researchgate.net
This phosphorylation event creates a recognition site for β-TrCP, a component of an E3 ubiquitin ligase complex. youtube.com E3 ubiquitin ligases are the enzymes that confer substrate specificity to the ubiquitination process. nih.govyoutube.com Upon binding to the phosphorylated β-catenin, the E3 ligase catalyzes the attachment of a chain of ubiquitin molecules to it. youtube.comreactome.org This polyubiquitin chain, typically linked through lysine-48 (K48) of ubiquitin, acts as a signal that targets the protein for degradation by the 26S proteasome. nih.govreactome.org Through this mechanism, APC orchestrates the destruction of β-catenin, thereby preventing its accumulation and maintaining control over the Wnt signaling pathway. nih.gov
High-throughput screening (HTS) is a key strategy for identifying chemical modulators of protein function and has been successfully applied to the APC protein. researchgate.netnih.govresearchgate.net A primary focus of these efforts has been the discovery of inhibitors for the APC-Asef protein-protein interaction, which is critical for colorectal cancer metastasis. researchgate.netmerckmillipore.com
Fluorescence polarization (FP) assays are a common method used for HTS in this context. researchgate.netmerckmillipore.com This technique relies on a fluorescently labeled probe, or "tracer," that binds to the APC protein. The binding of the large protein slows the rotation of the small tracer, resulting in a high FP signal. In a competitive screening assay, compounds from a chemical library are added to see if they can displace the tracer by binding to APC, which would result in a decrease in the FP signal. To improve the sensitivity and resolution of these screens, researchers have rationally designed enhanced tracers with high binding affinity. researchgate.netmerckmillipore.com Using this approach, HTS campaigns have successfully identified potent, best-in-class inhibitors of the APC-Asef interaction, demonstrating the power of HTS in discovering novel modulators of APC function for therapeutic development. cityu.edu.hkresearchgate.net
Preclinical Animal Model Studies (excluding human trials)
Genetically engineered mouse models have been instrumental in dissecting the in vivo functions of the APC protein, especially the consequences of its truncation or loss, which often involves the deletion of significant amino acid regions.
Mouse models have been central to understanding the role of APC as the gatekeeper of intestinal homeostasis. The ApcMin/+ (Multiple Intestinal Neoplasia) mouse, which carries a truncating mutation in one Apc allele, is a foundational model in the field. These mice spontaneously develop numerous intestinal adenomas, closely mimicking the human condition of Familial Adenomatous Polyposis (FAP). Studies using this model have been crucial for chemoprevention research and for testing the functional impact of other genes on intestinal tumorigenesis.
To overcome the limitations of germline mutations and to study the immediate effects of APC loss, researchers have developed conditional knockout models. Using inducible Cre-recombinase systems (such as Ah-Cre or Villin-CreERT2), scientists can delete the Apc gene specifically within the intestinal epithelium at a chosen time. Acute deletion of both Apc copies in the adult mouse intestine leads to a dramatic disruption of homeostasis, characterized by a rapid increase in proliferation, altered cell migration, and a block in cellular differentiation. This phenotype is largely driven by the stabilization of β-catenin and the subsequent activation of its target genes, such as Myc.
More recent models have been generated to study the effects of a complete loss of the Apc protein versus the expression of a truncated fragment. One study created a novel heritable null allele of Apc (ApcΔe1−15) and compared its effects to the ApcMin truncation. The results indicated that a complete absence of Apc protein led to more rapid tumor development and reduced survival compared to mice expressing the truncated ApcMin protein, challenging the hypothesis that truncated APC fragments possess purely pro-tumorigenic, dominant-negative functions. biorxiv.org
| Mouse Model | Genetic Alteration | Key Phenotypic Findings | Reference |
|---|---|---|---|
| ApcMin/+ | Germline truncating mutation at codon 850 | Develops multiple benign adenomas in the small intestine; models human FAP. | nih.gov |
| Conditional Knockout (e.g., AhCre;Apcfl/fl) | Inducible, tissue-specific deletion of Apc exons | Acute loss of Apc drives hyperproliferation, blocks differentiation, and expands the progenitor cell compartment. | nih.gov |
| Conditional shRNA Suppression | Doxycycline-regulated shRNA against Apc | Suppression of Apc produces adenomas; restoration of Apc leads to tumor regression and re-establishment of crypt homeostasis. | nih.gov |
| Lgr5-EGFP-IRES-CreERT2;Apcfl/fl | Apc deletion specifically in Lgr5+ intestinal stem cells | Transformation of stem cells within days, leading to progressively growing microadenomas while maintaining a stem cell hierarchy. | researchgate.net |
| Apc+/Δe1−15 (Null) vs. Apc+/Min (Truncated) | Complete deletion of the Apc gene vs. a truncating mutation | Complete loss of Apc results in more severe polyposis and decreased survival compared to the ApcMin truncation. | biorxiv.org |
The intestinal crypt is a highly organized structure where stem cells reside at the base, giving rise to progenitor cells that proliferate and differentiate as they migrate up the crypt-villus axis. Loss of APC function profoundly disrupts this organization. Studies show that acute Apc deletion leads to the expansion of undifferentiated progenitor cells throughout the crypt, increased proliferation, and a failure of cells to differentiate into mature lineages like goblet and enteroendocrine cells. nih.govresearchgate.net
Crucially, this disruption is reversible. Using a mouse model with a doxycycline-regulated shRNA to conditionally suppress Apc, researchers demonstrated that restoring Apc expression leads to a dramatic regression of adenomas. nih.gov Upon Apc re-expression, the hyperproliferating cells rapidly ceased to divide and underwent differentiation into mature intestinal cell types. This process effectively re-established the normal crypt homeostasis, with organized zones of proliferation and differentiation returning. nih.gov This finding underscores that even in established tumors, the continuous absence of APC function is required for tumor maintenance and that the cellular machinery for normal tissue architecture is not permanently lost. nih.gov The loss of APC is sufficient to initiate these drastic cellular changes, confirming its role as a critical gatekeeper of the intestinal epithelium in vivo. researchgate.net
Advanced Analytical Methodologies for APC Protein Studies
A variety of sophisticated techniques are required to study the structure and function of the large and complex APC protein and its interactions with numerous partners.
Structural analysis of the full-length Adenomatous Polyposis Coli (APC) protein, which comprises 2,843 amino acids in humans, is challenging due to its large size and significant regions of intrinsic disorder. wikipedia.org To date, high-resolution structural information for the APC tumor suppressor has been primarily obtained for smaller, stable domains or fragments in complex with binding partners using techniques like X-ray crystallography and NMR. researchgate.netportlandpress.com These studies have elucidated the structures of key regions such as the N-terminal armadillo repeat domain and short C-terminal fragments bound to interaction partners. nih.govportlandpress.com
It is important to distinguish the APC tumor suppressor protein from the Anaphase-Promoting Complex/Cyclosome (APC/C), a similarly named but functionally distinct multi-subunit E3 ubiquitin ligase that regulates the cell cycle. wikipedia.org Significant progress has been made in determining the structure of the entire APC/C complex using Cryo-EM, achieving near-atomic resolutions. biorxiv.orgnih.govelifesciences.org These studies have provided detailed insights into the architecture and regulation of the APC/C. However, similar high-resolution Cryo-EM structures for large fragments or the full-length APC tumor suppressor protein are not yet available, largely due to its inherent flexibility.
Understanding the function of APC requires assays that can probe its role as a scaffold in the β-catenin destruction complex and its interactions with other proteins. A central function of APC is to bind and facilitate the degradation of β-catenin, a key effector of the Wnt signaling pathway. nih.gov
Researchers use a variety of in vitro and cell-based assays to map these interactions. Pull-down assays and co-immunoprecipitation have been fundamental in identifying the specific domains responsible for protein-protein interactions. For instance, such assays have shown that the central region of APC, containing 15- and 20-amino acid repeats, directly binds to β-catenin, while the SAMP repeats mediate the interaction with Axin. researchgate.netproteopedia.org
More advanced proteomic approaches, such as affinity enrichment-mass spectrometry, have been employed to identify novel APC interaction partners on a larger scale. One study identified over 150 previously unknown partners, highlighting the extensive and diverse cellular roles of APC beyond Wnt signaling.
Kinetic studies are essential for understanding the dynamics of the destruction complex. Isothermal titration calorimetry (ITC) has been used to measure the binding affinities between APC domains and its partners. For example, ITC was used to determine the dissociation constant (Kd) for the interaction between the APC armadillo repeat domain and fragments of its binding partner Amer1 (also known as WTX). researchgate.net Biochemical reconstitution assays using purified proteins (APC fragments, Axin, GSK-3β, CK1, and β-catenin) have been pivotal in demonstrating that the phosphorylation of the 20-amino acid repeats in APC by kinases dramatically increases its binding affinity for β-catenin. nih.gov This phosphorylation-dependent interaction is proposed to be a key step in efficiently capturing β-catenin and presenting it for ubiquitination. rcsb.org
| Biochemical Assay | Purpose in APC Research | Example Finding |
|---|---|---|
| Co-Immunoprecipitation (Co-IP) | To verify in vivo interactions between APC and its binding partners. | Demonstrated the interaction between APC and β-catenin in nuclear lysates of HCT116 cells. elifesciences.org |
| Pull-Down Assays | To map specific domains required for protein-protein interactions. | Used to identify the 15- and 20-amino acid repeats as β-catenin binding sites. proteopedia.org |
| Affinity Enrichment-Mass Spectrometry | To perform unbiased, proteome-wide discovery of novel APC interactors. | Identified over 150 new potential APC binding partners from cell lysates. |
| Isothermal Titration Calorimetry (ITC) | To quantitatively measure the binding affinity and thermodynamics of interactions. | Measured a dissociation constant (Kd) of 1.96 μM for the interaction between the APC-ARM domain and a fragment of Amer1. researchgate.net |
| In Vitro Kinase Assays | To study the phosphorylation of APC fragments by associated kinases like GSK-3β and CK1. | Showed that the 20-amino acid repeats of APC are phosphorylated by GSK-3 and CK1. nih.gov |
Immunoprecipitation (IP) and Western blot analysis are indispensable tools for studying the APC protein. Western blotting is routinely used to detect the presence and size of APC in various cell lines and tissues. Due to the high frequency of truncating mutations in cancer, this technique is critical for distinguishing between the full-length protein (over 300 kDa) and smaller, truncated forms expressed in cancer cells like SW480. nih.govresearchgate.net
Immunoprecipitation is used to isolate APC and its associated protein complexes from cell lysates. By using an antibody specific to APC, researchers can "pull down" the protein and any interacting partners. The resulting complex can then be analyzed by Western blotting with antibodies against suspected partners to confirm the interaction. For example, IP of APC followed by Western blotting for β-catenin has been used to confirm that these two proteins interact within the cell. elifesciences.org This technique is also used to validate the specificity of antibodies; a successful IP of APC with a specific antibody, but not with a non-specific control IgG, confirms the antibody's utility. nih.gov Furthermore, these methods are used to assess the impact of experimental manipulations, such as analyzing the reduction of APC protein levels following siRNA-mediated knockdown to confirm the efficacy of the gene silencing.
High-Throughput Sequencing for RNA Interactome Analysis
The discovery of APC's capacity to bind RNA has opened new avenues for understanding its broad cellular functions. nih.gov To identify the specific RNA molecules that interact with the APC protein on a genome-wide scale, researchers have employed advanced techniques such as High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation (HITS-CLIP). nih.gov This powerful method uses UV crosslinking to create covalent bonds between the APC protein and its directly bound RNA targets within cells. Following immunoprecipitation of the APC-RNA complexes and sequencing of the associated RNA, a comprehensive map of the APC "RNA interactome" can be generated. nih.gov
Studies utilizing HITS-CLIP have revealed that APC binds to a distinct set of messenger RNAs (mRNAs). These target mRNAs are significantly enriched for genes involved in functions directly related to APC's known roles, including microtubule organization, cell motility, and pathways implicated in cancer and neurological diseases. nih.gov This suggests that APC acts as a central platform that coordinates both protein-protein and protein-RNA interactions to regulate these complex cellular processes. nih.gov
One notable target identified within the APC RNA interactome is the mRNA for β2B-tubulin, a protein essential for neuron and axon migration in humans. nih.gov This finding provides a direct molecular link between APC's role as an RNA-binding protein and its importance in neural development. nih.gov
The analysis of the APC RNA interactome provides a mechanistic basis for its diverse biological functions and its involvement in various diseases. By regulating the localization, translation, or stability of its target mRNAs, APC can fine-tune the expression of proteins critical for cytoskeletal dynamics and cell behavior.
Interactive Data Table: Key Domains of the APC Protein
| Domain/Region | Amino Acid Position (approx.) | Primary Interacting Partner(s) | Key Function(s) |
| Oligomerisation Domain | N-terminus | APC (self) | Enables the formation of APC protein oligomers. proteopedia.org |
| Armadillo (ARM) Repeats | N-terminal half | Asef (GEF) | Regulates cell adhesion and migration. proteopedia.org |
| 15 & 20 Amino Acid Repeats | Central Region | β-catenin | Binding and promoting the degradation of β-catenin. proteopedia.org |
| Mutation Cluster Region (MCR) | 1286 - 1513 | N/A (Region of frequent mutation) | Site of the majority of cancer-associated truncating mutations. proteopedia.orguniprot.org |
| SAMP Repeats | Central Region | Axin | Essential for the assembly of the β-catenin destruction complex. proteopedia.org |
| Basic Domain | C-terminus | Microtubules | Binds to and stabilizes microtubules. proteopedia.org |
| EB1 Interaction Domain | C-terminus | EB1 | Regulates microtubule dynamics at the plus-ends. proteopedia.org |
Interactive Data Table: Selected mRNA Targets of APC Protein Identified by HITS-CLIP
| mRNA Target Category | Example mRNA Target | Associated Function | Implication of APC Interaction |
| Cytoskeleton Organization | β2B-tubulin | Axon guidance and neuron migration. nih.gov | Regulation of neural development. nih.gov |
| Cell Motility | Multiple (unspecified) | Actin and microtubule dynamics. nih.gov | Coordination of cell movement. nih.gov |
| Cancer Pathways | Multiple (unspecified) | Genes involved in cell proliferation and signaling. nih.gov | Tumor suppression through post-transcriptional regulation. nih.gov |
| Neurologic Disease | Multiple (unspecified) | Genes related to neuronal function. nih.gov | Contribution to the neurological aspects of APC-related syndromes. nih.gov |
Activated Protein C Apc : Biochemical Actions and Signaling Pathways at Specified Concentrations Like 300 Nmol/l
Preclinical Animal Model Studies (excluding human trials)
Angiogenesis Induction in In Vivo Assays
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and tissue repair. mdpi.com Activated Protein C (aPC) has been implicated in promoting angiogenesis. ashpublications.org In vivo assays are crucial for evaluating the pro- or anti-angiogenic activity of biomolecules as they provide a more accurate simulation of the living microenvironment compared to in vitro methods. mdpi.com
Commonly used in vivo angiogenesis assays include:
Chick Chorioallantoic Membrane (CAM) assay: This is a widely used assay that exploits the rich vascular network of the chorioallantoic membrane in fertilized avian eggs. Test substances are implanted onto the CAM, and new vessel formation is observed. mdpi.comnih.gov
Matrigel plug assay: In this method, a liquid basement membrane extract (Matrigel) containing the test compound is injected subcutaneously into an animal (often immunodeficient mice). The Matrigel solidifies, and over time, blood vessels sprout into the plug, which can then be analyzed for vascularization density. mdpi.comnih.gov This assay is considered reliable, reproducible, and quantitative. mdpi.com
Xenograft assays: These involve injecting foreign cell lines (e.g., human cancer cells) into an immunodeficient host to form a pathological entity, allowing for the study of how drugs or factors affect angiogenesis within a tumor microenvironment. mdpi.com
While specific data tables detailing aPC's angiogenesis induction at 300 nmol/L in in vivo assays were not explicitly found in the search results, the general regenerative capacity of aPC, including its stimulation of angiogenesis, has been confirmed in various preclinical injury models. ashpublications.org For example, studies have shown that factors activating signaling cascades involving APC (such as LRP6-mediated APC/Asef2/Cdc42 activation) can stimulate angiogenic sprouting in endothelial cells and improve neovascularization in animal models of hind limb ischemia and myocardial infarction. kribb.re.kr
Advanced Analytical and Spectroscopic Methodologies for aPC
The comprehensive characterization of proteins like Activated Protein C (aPC) is essential for understanding their structure, function, and stability. Advanced analytical and spectroscopic methodologies play a critical role in this process.
Spectroscopic Monitoring of Chemical Composition During Crystallization
Protein crystallization is a vital process in structural biology and for the purification and formulation of protein-based therapeutics. mdpi.commt.com Monitoring the chemical composition and critical quality attributes during crystallization is crucial for optimizing conditions and ensuring product quality. mdpi.comresearchgate.net Spectroscopic methods are particularly useful for liquid-phase monitoring during protein crystallization. mdpi.comresearchgate.net
UV/Vis Spectroscopy: This technique measures the absorption of proteins in the 240–340 nm range, based on the content of aromatic amino acids like L-tryptophan and L-tyrosine. It is used to analyze crystallization parameters such as nucleation, polymorphic transition, and supersaturation changes, providing qualitative and quantitative information about protein structure and concentration. mdpi.com When integrated with an attenuated total reflectance (ATR) probe, it can be used for in-line monitoring in pure solution crystallization processes. frontiersin.org
Raman Spectroscopy: In-line Raman spectroscopy is a promising tool for monitoring protein crystallization processes, even in complex, multi-phase mixtures like clarified lysates. It can be used to monitor the target molecule concentration in real-time and provide insights into the crystallization mechanism. frontiersin.org
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This infrared spectroscopy technique is also employed for liquid-phase monitoring during protein crystallization, observing the vibrational modes of molecules. mdpi.comresearchgate.net
These spectroscopic techniques, often combined with chemometrics and multivariate analysis, help in understanding crystal growth mechanisms and achieving efficient process control. mdpi.comfrontiersin.org
Mass Spectrometry for Protein Characterization
Mass spectrometry (MS) is an indispensable tool for the comprehensive characterization of proteins, including Activated Protein C. It provides information about molecular weight, post-translational modifications (PTMs), and sequence. pnas.orgacs.org
Top-down Mass Spectrometry: This approach directly analyzes intact proteins, offering a powerful technique for universally observing and quantifying PTMs without prior knowledge. pnas.orgacs.org Techniques like electron capture dissociation (ECD) and collisionally activated dissociation (CAD) are used to fragment proteins, providing rich fragment-ion data for sequence coverage and localization of labile PTMs. pnas.org
Bottom-up Mass Spectrometry: In this more conventional approach, proteins are enzymatically digested into peptides before MS analysis. While widely used for protein identification, it may provide only partial sequence coverage and can lose connectivity between modified peptides from different regions of the protein. pnas.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is frequently used for analyzing complex biological samples, including the identification and quantification of metabolites in cells treated with aPC. ashpublications.org LC-MS can also be used for peptide mapping to confirm protein purity and activation. pnas.org
MS techniques are crucial for identifying specific phosphorylation sites, characterizing truncations, and understanding how modifications alter protein states, which is vital for recombinant protein studies. pnas.org
Chromatography Techniques (e.g., APC, GPC) for Polymer/Protein Analysis
Chromatography techniques are fundamental for the purification, characterization, and analysis of proteins like Activated Protein C. They enable the separation of proteins based on various properties, providing insights into purity, aggregation, and modifications. chromatographyonline.com
Ion Exchange Chromatography: This technique separates proteins based on their charge. It is commonly used in the purification of aPC from its zymogen, Protein C, and for separating activated aPC from thrombin after activation. enzymeresearch.comhaematologica.org
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): These techniques separate molecules based on their hydrodynamic volume or size. They are crucial for assessing the aggregation state of proteins and for determining molecular weight. While not explicitly mentioned as "APC" chromatography in the context of Activated Protein C, "APC" can refer to "Affinity Protein Chromatography" which is a type of chromatography. However, the prompt specifically mentions "APC, GPC" for polymer/protein analysis, where GPC (Gel Permeation Chromatography) is a size-exclusion chromatography method often used for polymers and large biomolecules. For proteins, it's typically referred to as Size Exclusion Chromatography (SEC).
Reversed-Phase High Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for the analysis and characterization of protein drugs. It is commonly employed to separate, identify, and measure peptides resulting from enzymatic digestion of therapeutic proteins (peptide mapping). chromatographyonline.com RP-HPLC has also been used to analyze the protein C activation peptide (PCP). nih.gov
High Performance Liquid Chromatography (HPLC): A general term for various liquid chromatography techniques, HPLC is used to confirm the purity and complete activation of proteins like aPC. pnas.org
Chromatography plays a critical role throughout the development of protein therapeutic drugs, from purification to the characterization of modifications that may affect efficacy. chromatographyonline.com
Future Research Directions in Protease-Mediated Cellular Regulation
Future research in protease-mediated cellular regulation, particularly involving Activated Protein C, holds significant promise for therapeutic advancements. Despite considerable progress, the intricate details of aPC's downstream signaling mechanisms and its crosstalk with other cellular networks are still not fully understood. mdpi.com
Key areas for future investigation include:
Elucidating complete signaling pathways: Further research is needed to fully map the complex signaling networks activated by aPC, especially at various physiological and pathological concentrations, and to understand how these pathways interact with other cellular processes. mdpi.com
Developing biased agonists: The concept of biased signaling, where aPC activates PAR1 differently than thrombin to achieve distinct cellular outcomes, presents an exciting avenue. Future research could focus on engineering aPC variants or synthetic ligands that selectively activate specific beneficial signaling pathways (e.g., cytoprotective, anti-inflammatory, pro-angiogenic) while minimizing undesired effects like anticoagulant activity. ashpublications.orgnih.govnih.gov Such "biased" agonists could lead to novel therapies with improved safety profiles, particularly by reducing bleeding risk associated with wild-type aPC. ashpublications.orgnih.gov
Targeting specific cell types: Understanding the cell-specific receptor complexes and signaling mechanisms through which aPC confers protective effects in different cell types (e.g., endothelial cells, podocytes, cardiomyocytes) is crucial for developing targeted therapies. researchgate.net
Translational research: Bridging the gap between preclinical findings and clinical applications remains a priority. The extensive preclinical data on aPC's beneficial effects in various injury models (e.g., ischemia/reperfusion, sepsis, diabetes) provides a strong foundation for translating aPC variants into novel therapies for a diverse range of diseases. ashpublications.org
Role in specific disease contexts: Further investigation into aPC's role in specific pathological conditions, such as heart failure, ischemic heart diseases, diabetic nephropathy, and cancer growth/metastasis, could uncover new therapeutic targets and strategies. mdpi.comresearchgate.netmdpi.com
Monitoring and process control in protein production: Continued advancements in analytical technologies, particularly spectroscopic and chromatographic methods, will be vital for improving the monitoring and control of protein crystallization and purification processes, ensuring the quality and scalability of aPC-based therapeutics. mdpi.commt.comresearchgate.netfrontiersin.org
The ongoing exploration of protease-activated receptors (PARs) and their modulation by proteases like aPC in immune responses and diseases also represents a significant area for future immunotherapeutic strategies. nih.gov
Compound Names and PubChem CIDs
Q & A
Q. How to contextualize this compound’s in vitro potency within broader therapeutic development pipelines?
- Answer : Compare this compound’s EC50 values against clinical-stage analogs using benchmarking databases (e.g., ChEMBL). Discuss translational relevance by aligning findings with unmet clinical needs (e.g., drug-resistant phenotypes) .
Q. What guidelines ensure ethical and reproducible reporting of this compound’s preclinical data?
- Answer : Adhere to ARRIVE 2.0 guidelines for animal studies and FAIR principles for data sharing. Disclose batch-specific purity data and negative results to avoid publication bias .
Advanced Theoretical Frameworks
Q. How to integrate this compound’s mechanistic data into predictive systems biology models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
